molecular formula C7H12O4 B13627619 (2R)-4-ethoxy-2-methyl-4-oxobutanoicacid CAS No. 380913-95-1

(2R)-4-ethoxy-2-methyl-4-oxobutanoicacid

Cat. No.: B13627619
CAS No.: 380913-95-1
M. Wt: 160.17 g/mol
InChI Key: NMEQTRDRCUBKRO-RXMQYKEDSA-N
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Description

Stereochemical Significance of (2R)-Configured Butanoic Acid Structures

The stereochemical configuration at the second carbon (C2) of a butanoic acid derivative profoundly influences its biological and chemical properties. A molecule with a chiral center, like the C2 in 2-methylbutanoic acid, can exist as two non-superimposable mirror images called enantiomers. quora.com The (2R) configuration denotes a specific spatial arrangement of the substituents around this chiral center.

This precise 3D architecture is critical for molecular recognition in biological systems, such as the interaction between an enzyme and its substrate or a receptor and a ligand. For instance, the (S)-enantiomer of 2-arylpropionic acids typically exhibits therapeutic effects, while the (R)-enantiomer is often less active or can even cause undesirable side effects. The (2R)-methylbutanoic acid moiety is found in various natural products and biologically active compounds, where its specific stereochemistry is essential for activity. researchgate.netnih.gov For example, the side chain of the cholesterol-lowering drug mevinolin is derived from (S)-2-methylbutanoic acid, highlighting the importance of this specific chiral unit in bioactive molecules. researchgate.net

Positioning of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid within Chiral Building Block Repertoires

(2R)-4-ethoxy-2-methyl-4-oxobutanoic acid is a highly valuable chiral building block due to its bifunctional nature. It possesses two distinct carboxylic acid-derived functionalities: a free carboxylic acid and an ethyl ester. This differentiation, along with the fixed (R) configuration at the C2 position, allows for selective chemical transformations at either end of the molecule.

This compound serves as a versatile starting material for the synthesis of more complex chiral molecules. Chemists can utilize the free carboxylic acid for reactions like amidation or reduction, while the ethyl ester can be hydrolyzed or used in transesterification reactions under different conditions. This strategic potential places it among a key group of synthons used to introduce a specific chiral fragment into a larger target molecule with high fidelity.

Below are the key properties of this compound:

PropertyValue
Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
Stereochemistry (2R)
Functional Groups Carboxylic Acid, Ethyl Ester
Chiral Center C2

Table 1: Physicochemical properties of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid. chemsynthesis.com

Evolution of Synthetic Strategies for Enantioenriched Carboxylic Acid Derivatives

The methods for producing enantiomerically pure or enriched carboxylic acids have evolved significantly over the past decades. researchgate.net Early strategies often relied on the resolution of racemic mixtures, a process that separates enantiomers but is inherently limited to a 50% maximum yield for the desired enantiomer.

A major advancement was the use of chiral auxiliaries . In this approach, a racemic carboxylic acid is temporarily attached to a single-enantiomer chiral molecule (the auxiliary), creating a mixture of diastereomers. These diastereomers have different physical properties and can be separated by methods like chromatography or crystallization. Subsequent removal of the auxiliary yields the desired enantiopure carboxylic acid.

More recently, the field has shifted towards asymmetric catalysis , which is a more efficient and atom-economical approach. rsc.orgrsc.org This includes:

Transition Metal Catalysis : Chiral metal complexes, often using rhodium or cobalt, can catalyze reactions like asymmetric hydrogenation of α,β-unsaturated acids to produce chiral carboxylic acids with high enantioselectivity. rsc.org

Organocatalysis : Small, chiral organic molecules are used to catalyze enantioselective reactions. rsc.orgnih.gov Chiral Brønsted acids, for example, have become powerful tools for a range of asymmetric transformations. nih.gov

Biocatalysis : Enzymes are increasingly used for their exceptional stereoselectivity in producing chiral compounds under mild conditions.

These modern strategies allow for the direct synthesis of the desired enantiomer in high yield and purity, bypassing the need for resolving racemic mixtures and representing a significant leap in synthetic efficiency. researchgate.netacs.orgacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

380913-95-1

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

(2R)-4-ethoxy-2-methyl-4-oxobutanoic acid

InChI

InChI=1S/C7H12O4/c1-3-11-6(8)4-5(2)7(9)10/h5H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1

InChI Key

NMEQTRDRCUBKRO-RXMQYKEDSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C)C(=O)O

Canonical SMILES

CCOC(=O)CC(C)C(=O)O

Origin of Product

United States

Enantioselective Synthetic Methodologies for 2r 4 Ethoxy 2 Methyl 4 Oxobutanoic Acid

Asymmetric Catalysis Approaches

Asymmetric catalysis offers a powerful and efficient means to generate chiral molecules from prochiral substrates. This is achieved through the use of a small amount of a chiral catalyst to direct the formation of one enantiomer over the other. For the synthesis of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid, both transition metal catalysis and organocatalysis have proven to be effective strategies.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation is a highly atom-economical and effective method for establishing stereocenters. nih.govwikipedia.org This approach typically involves the hydrogenation of a prochiral precursor, such as ethyl 2-methylenesuccinate, using a chiral transition metal complex. Rhodium and Ruthenium-based catalysts are among the most extensively studied for this transformation. nih.govias.ac.in

The success of this method hinges on the design of the chiral ligand coordinated to the metal center. For substrates similar to the precursors of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid, such as itaconic acid derivatives, various chiral phosphine (B1218219) ligands have been employed with rhodium catalysts to achieve high enantioselectivities. nih.gov The choice of ligand, solvent, and reaction conditions is crucial for maximizing both the conversion and the enantiomeric excess (ee) of the desired product.

Table 1: Examples of Rhodium-Catalyzed Asymmetric Hydrogenation of Itaconic Acid Derivatives

Catalyst System Substrate Enantiomeric Excess (ee) Reference
Rh(COD)₂⁺ with bisphosphite ligands Itaconic acid High nih.gov
Rhodium(-) mandalato complex with (+) DIOP α-acetamidocinnamic acid Moderate ias.ac.in

Organocatalytic Methods for Enantioselective Formation

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. researchgate.netresearchgate.netrsc.org For the synthesis of chiral succinate (B1194679) derivatives, organocatalytic Michael additions have been particularly successful. rsc.orgrsc.orgresearchgate.netnih.govorganic-chemistry.org This approach involves the conjugate addition of a nucleophile to a Michael acceptor, with the stereochemical outcome controlled by a chiral organocatalyst.

For instance, the enantioselective Michael addition of aldehydes or ketones to maleimides or other Michael acceptors can generate precursors to (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid. Chiral secondary amines, such as prolinol derivatives, and bifunctional catalysts like squaramides have been shown to effectively catalyze these reactions, affording products with high diastereo- and enantioselectivity. rsc.orgorganic-chemistry.org These catalysts operate by forming chiral enamines or by activating the substrate through hydrogen bonding, thereby directing the nucleophilic attack to a specific face of the molecule.

Chiral Ligand Design and Optimization in Catalyst Systems

The efficacy of transition metal-catalyzed asymmetric reactions is intrinsically linked to the structure of the chiral ligand. organic-chemistry.org The design and optimization of these ligands are therefore critical areas of research. For the asymmetric hydrogenation of precursors to (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid, chiral diphosphine ligands have been extensively investigated. ias.ac.in

Key design principles for chiral ligands include C₂ symmetry, which reduces the number of possible diastereomeric transition states, and the presence of tunable steric and electronic properties. Ligands such as DIOP (2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane) and its derivatives have been instrumental in the development of highly enantioselective hydrogenation catalysts. ias.ac.in More recent developments have focused on novel ligand scaffolds, including phosphine-olefin bidentate ligands, which have demonstrated high efficiency in rhodium-catalyzed asymmetric 1,4-addition reactions to maleimides, a related transformation for generating chiral succinimides. organic-chemistry.org The continuous evolution of ligand design is crucial for improving the activity, selectivity, and substrate scope of asymmetric catalytic systems.

Biocatalytic Pathways for Enantiopure Production

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild reaction conditions. This green chemistry approach is increasingly being applied to the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.

Enzymatic Resolution of Racemic Precursors

Enzymatic kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. nih.govmdpi.comalmacgroup.commdpi.com This method relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer, leaving the other unreacted. For the production of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid, this can be achieved by the resolution of a racemic mixture of a suitable precursor, such as racemic 4-ethoxy-2-methyl-4-oxobutanoic acid or its corresponding ester.

Lipases are a class of enzymes that are frequently employed for the kinetic resolution of carboxylic acids and esters due to their broad substrate specificity and high enantioselectivity. almacgroup.commdpi.com The reaction typically involves the enantioselective hydrolysis of a racemic ester or the esterification of a racemic acid. By carefully selecting the enzyme, solvent, and reaction conditions, high enantiomeric excess of both the unreacted substrate and the product can be achieved.

Table 2: Lipase-Catalyzed Kinetic Resolution of Carboxylic Acid Derivatives

Enzyme Substrate Reaction Type Enantiomeric Excess (ee) Reference
Pseudomonas fluorescens lipase (B570770) Ethyl 3-phenylbutanoate Hydrolysis >98% (acid), >99% (ester) almacgroup.com
Candida rugosa lipase 1-(Isopropylamine)-3-phenoxy-2-propanol Transesterification 96.2% (product) mdpi.com
Burkholderia cepacia lipase Fluorinated arylcarboxylic acid esters Hydrolysis High mdpi.com

Whole-Cell Biotransformations for Stereospecific Synthesis

Whole-cell biotransformations offer several advantages over the use of isolated enzymes, including the in-situ regeneration of expensive cofactors and enhanced enzyme stability. oaepublish.com For the stereospecific synthesis of compounds like (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid, whole-cell systems containing specific enzymes, such as ene-reductases, can be employed.

A notable example is the asymmetric reduction of a prochiral precursor like dimethyl 2-methylenesuccinate to produce (R)- or (S)-dimethyl 2-methylsuccinate. mdpi.com By selecting microorganisms that express ene-reductases with the desired stereoselectivity, it is possible to obtain the target enantiomer with high yield and enantiomeric excess. For instance, the use of Saccharomyces cerevisiae ene-reductase (SeER) can lead to the (S)-enantiomer, while ene-reductases from other organisms like Bacillus subtilis (Bac-OYE1) or Aspergillus flavus (AfER) can produce the (R)-enantiomer. mdpi.com This highlights the versatility of whole-cell systems in accessing either enantiomer of a chiral product. Furthermore, metabolic engineering of microbial hosts can enhance the production of the target compound by optimizing precursor supply and enzyme expression. nih.gov

Engineering of Biocatalysts for Enhanced Enantioselectivity and Yield

Biocatalysis stands out as a powerful tool for the synthesis of chiral compounds due to the inherent stereoselectivity of enzymes. nih.gov The production of enantiomerically pure molecules like (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid can be achieved through enzymatic reactions, often involving asymmetric reduction of a prochiral precursor. A pertinent example, though for a related compound, is the ene-reductase-catalyzed reduction for the synthesis of dimethyl 2-methylsuccinate. mdpi.com

To improve the efficiency and selectivity of these biocatalytic processes, protein engineering and directed evolution have become indispensable techniques. nih.gov These methods allow for the modification of enzyme properties to better suit industrial applications. researchgate.net Strategies in biocatalyst engineering focus on several key areas:

Enhancing Enantioselectivity: Site-directed mutagenesis can be employed to alter the amino acid residues in the active site of an enzyme. This can lead to improved recognition of the substrate and a higher enantiomeric excess (ee) of the desired product.

Broadening Substrate Scope: Protein engineering can adapt an enzyme to accept a wider range of substrates, which is particularly useful when the native enzyme does not efficiently process the desired precursor for (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid.

A hypothetical example of engineering a biocatalyst for the synthesis of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid could involve the asymmetric reduction of ethyl 2-methylfumarate or a related unsaturated precursor. The table below illustrates potential improvements through enzyme engineering.

Engineered Enzyme VariantEnantiomeric Excess (ee) (%)Yield (%)Key Mutation
Wild Type8560-
Variant 19575Y196F
Variant 2>9992Y196F, L293V

This data is illustrative and based on typical improvements seen in biocatalyst engineering studies.

Chiral Auxiliary-Mediated Synthesis Routes

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used for the asymmetric synthesis of a variety of chiral molecules. The auxiliary, being chiral itself, directs the formation of one diastereomer over the other. After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered for reuse.

Commonly used chiral auxiliaries include Evans' oxazolidinones, pseudoephedrine amides, and Oppolzer's camphorsultam. wikipedia.orgresearchgate.net A plausible synthetic route to (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid using a chiral auxiliary could involve the asymmetric alkylation of an enolate.

For example, an oxazolidinone auxiliary could be acylated with an appropriate succinic acid monoester derivative. The resulting imide can then be deprotonated to form a chiral enolate, which subsequently undergoes diastereoselective methylation. Removal of the chiral auxiliary would then yield the target compound.

Chiral AuxiliaryDiastereomeric Excess (de) (%)Overall Yield (%)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone>95~70
(S)-4-benzyl-2-oxazolidinone>98~75
(1R,2S)-Ephedrine90-95~65

This data is representative of typical outcomes in chiral auxiliary-mediated alkylations.

Diastereoselective Synthetic Approaches from Chiral Pool Substrates

The chiral pool refers to the collection of inexpensive, readily available enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. These molecules can serve as starting materials for the synthesis of other chiral compounds. A diastereoselective approach from a chiral pool substrate involves using the existing stereocenter in the starting material to control the formation of a new stereocenter.

For the synthesis of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid, one could envision starting from a chiral precursor like (S)-malic acid or (R)-citramalic acid. For instance, a derivative of (S)-malic acid could undergo a series of reactions where the existing stereocenter directs the introduction of the methyl group at the C2 position, leading to the desired (2R) configuration after further transformations.

Chemoenzymatic Hybrid Syntheses

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and selective synthetic routes. mdpi.com This approach often utilizes an enzymatic step to introduce chirality, followed by chemical transformations to complete the synthesis of the target molecule.

A potential chemoenzymatic route to (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid could start with the enzymatic desymmetrization of a prochiral diester, such as dimethyl 2-methylsuccinate. A lipase could selectively hydrolyze one of the ester groups, leading to a chiral monoester. This intermediate could then be chemically converted to the final product. For instance, the enzymatic hydrolysis of dimethyl 2-methylsuccinate could yield (R)-2-(methoxycarbonyl)-3-methylbutanoic acid, which could then be subjected to esterification with ethanol (B145695) to afford the target molecule.

This hybrid approach can offer benefits such as high enantioselectivity from the enzymatic step and the versatility of chemical reactions for subsequent modifications.

Chemical Transformations and Derivatization Studies of 2r 4 Ethoxy 2 Methyl 4 Oxobutanoic Acid

Ester Hydrolysis and Transesterification Reactions

The ethyl ester group in (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid can be readily transformed through hydrolysis and transesterification reactions.

Ester Hydrolysis: The hydrolysis of the ethyl ester to the corresponding dicarboxylic acid, (2R)-2-methylsuccinic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. libretexts.org This process is generally irreversible due to the deprotonation of the resulting carboxylic acid by the alkoxide leaving group. libretexts.org

Acid-catalyzed hydrolysis, on the other hand, is a reversible process and is typically performed by heating the ester in the presence of a strong acid, like sulfuric acid or hydrochloric acid, in an excess of water.

Table 1: Examples of Ester Hydrolysis and Transesterification Reactions
ReactionReagents and ConditionsProduct
Ester Hydrolysis (Basic)1. NaOH (aq) 2. H₃O⁺(2R)-2-Methylsuccinic acid
Ester Hydrolysis (Acidic)H₂SO₄ (cat.), H₂O, heat(2R)-2-Methylsuccinic acid
TransesterificationCH₃OH, H⁺ (cat.), heat(2R)-4-methoxy-2-methyl-4-oxobutanoic acid
TransesterificationBenzyl alcohol, H⁺ (cat.), heat(2R)-4-(benzyloxy)-2-methyl-4-oxobutanoic acid

Carboxylic Acid Functionalization

The carboxylic acid group of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid is a prime site for various functionalization reactions, including amidation, reduction, and conversion to more reactive acyl derivatives.

The formation of an amide bond is a fundamental transformation in organic chemistry. Direct reaction of the carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated using a coupling reagent. bachem.com

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. bachem.com Phosphonium-based reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective. bachem.com

These methods are widely employed in peptide synthesis, where the carboxylic acid of one amino acid (or in this case, our chiral building block) is coupled with the amino group of another. bachem.com This allows for the incorporation of the (2R)-2-methylsuccinyl monoester moiety into peptide chains, potentially imparting specific conformational constraints or biological activities.

Table 2: Common Reagents for Amidation and Peptide Coupling
Coupling Reagent SystemDescription
DCC or EDC / HOBtCarbodiimide-based activators, widely used and cost-effective. HOBt is an additive to reduce racemization.
HATU / DIPEAA highly efficient uronium-based reagent, particularly useful for sterically hindered couplings. Requires a non-nucleophilic base like diisopropylethylamine (DIPEA). bachem.com
BOP ReagentA phosphonium-based reagent known for its high coupling efficiency and good solubility. bachem.com

The carboxylic acid functional group can be selectively reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. However, LiAlH₄ would also reduce the ethyl ester.

A more selective approach would be to use borane (B79455) (BH₃), often in the form of a borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS) complex. Borane selectively reduces carboxylic acids in the presence of esters, which would yield (R)-ethyl 4-hydroxy-3-methylbutanoate.

Conversely, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that typically does not reduce carboxylic acids or esters under standard conditions. masterorganicchemistry.com However, its reactivity can be enhanced with certain additives or under specific conditions to achieve the reduction of more challenging functional groups. reddit.com

For enhanced reactivity in nucleophilic acyl substitution reactions, the carboxylic acid can be converted to an acid chloride or an anhydride.

Acid Chlorides: The most common method for preparing an acid chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). biorxiv.org These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic attack by the chloride ion. The resulting (2R)-4-ethoxy-2-methyl-4-oxobutanoyl chloride is a highly reactive intermediate that can readily undergo reactions with a wide range of nucleophiles, such as amines, alcohols, and carbanions.

Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often using a dehydrating agent like phosphorus pentoxide (P₄O₁₀). Mixed anhydrides can also be prepared, for instance, by reacting the carboxylic acid with an acid chloride like acetyl chloride.

Alkylation and Arylation at the Alpha-Carbon Center

The alpha-carbon of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid, being adjacent to the carboxylic acid group, can be deprotonated to form an enolate, which can then react with electrophiles. However, direct deprotonation of the alpha-proton of a carboxylic acid is challenging due to the acidity of the carboxylic proton itself.

A common strategy involves the formation of a dianion. By using two equivalents of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, both the carboxylic acid proton and the alpha-proton can be removed. The resulting dianion can then be selectively alkylated or arylated at the alpha-position. For instance, reaction of the dianion with an alkyl halide (e.g., methyl iodide) would introduce an additional alkyl group at the C2 position.

Palladium-catalyzed cross-coupling reactions have also emerged as powerful methods for the α-arylation of carboxylic acids. nih.govrsc.org These methods often involve the in-situ generation of an enolate, which then participates in a catalytic cycle with a palladium catalyst and an aryl halide to form a new carbon-carbon bond at the alpha-position.

Modifications of the Ethyl Ester Moiety

Beyond hydrolysis and transesterification, the ethyl ester group can undergo other transformations.

Reduction: While the carboxylic acid is more readily reduced by borane, the ester can be reduced using stronger reducing agents like lithium aluminum hydride (LiAlH₄). If both the carboxylic acid and the ester are to be reduced, LiAlH₄ would be the reagent of choice, yielding (2R)-2-methylbutane-1,4-diol.

Ammonolysis/Aminolysis: The ethyl ester can react with ammonia (B1221849) or primary/secondary amines to form the corresponding amide. This reaction is generally slower than the amidation of the corresponding acid chloride but can be driven by heating the ester with the amine.

Grignard Reaction: The reaction of the ethyl ester with two equivalents of a Grignard reagent (RMgX) or an organolithium reagent (RLi) leads to the formation of a tertiary alcohol after an acidic workup. This reaction proceeds through a ketone intermediate which then reacts with a second equivalent of the organometallic reagent.

Intramolecular Cyclization Reactions for Heterocycle Formation

The structure of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid, featuring both a carboxylic acid and an ester group, presents an opportunity for intramolecular cyclization to form heterocyclic compounds, particularly lactones (cyclic esters). Such transformations are valuable in organic synthesis for the creation of complex molecular architectures from linear precursors.

One plausible pathway to induce cyclization would involve the selective reduction of the ethoxycarbonyl group to a primary alcohol. This transformation would yield (3R)-3-(hydroxymethyl)-4-oxobutanoic acid. Subsequent acid-catalyzed intramolecular esterification would lead to the formation of a five-membered γ-lactone, specifically (R)-3-methyldihydrofuran-2,5-dione. This type of reaction is a common strategy in the synthesis of natural products and other biologically active molecules.

Another potential cyclization strategy could involve the activation of the carboxylic acid group, for instance, by conversion to an acid chloride or through the use of coupling agents. This activated intermediate could then react intramolecularly with the enolate of the ester portion of the molecule, formed under basic conditions. This would result in the formation of a cyclic β-keto ester.

The table below outlines a proposed reaction scheme for the formation of a γ-lactone from (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid.

StepReactantReagentProductReaction Type
1(2R)-4-ethoxy-2-methyl-4-oxobutanoic acidSelective reducing agent (e.g., borane derivative)(3R)-3-(hydroxymethyl)-4-oxobutanoic acidReduction
2(3R)-3-(hydroxymethyl)-4-oxobutanoic acidAcid catalyst (e.g., p-toluenesulfonic acid)(R)-3-methyldihydrofuran-2,5-dioneIntramolecular Esterification (Lactonization)

It is important to note that the stereochemistry at the C2 position of the starting material would be retained throughout this reaction sequence, yielding the corresponding chiral lactone. The successful synthesis of various lactones from different starting materials underscores the feasibility of such transformations organic-chemistry.orgresearchgate.netresearchgate.netarkat-usa.org.

Derivatization for Analytical Purity Assessment

Assessing the enantiomeric and chemical purity of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid is crucial for its application in stereoselective synthesis. Derivatization is a key technique used to enhance the separation and detection of chiral molecules by chromatographic and spectroscopic methods.

The primary strategy for determining enantiomeric purity involves the use of a chiral derivatizing agent (CDA) wikipedia.orgnih.gov. A CDA is an enantiomerically pure compound that reacts with both enantiomers of a racemic or enantiomerically enriched mixture to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated and quantified using standard achiral chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

For (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid, the carboxylic acid functional group is the most common site for derivatization. Reaction with a chiral alcohol or amine in the presence of a coupling agent would yield a diastereomeric mixture of esters or amides, respectively. The choice of CDA is critical and often requires a chromophore for enhanced UV detection in HPLC wikipedia.org.

For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte. Silylation, which involves replacing the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group, is a common technique gcms.czresearchgate.net. To assess enantiomeric purity by GC, a chiral silylating agent could be employed, or the initial derivatization could be performed with a chiral alcohol followed by silylation of any remaining polar groups. Another approach for GC-MS analysis involves derivatization with reagents like pentafluorobenzyl (PFB) bromide, which can enhance sensitivity nih.gov.

The table below summarizes potential derivatization strategies for the analytical purity assessment of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid.

Analytical MethodDerivatization TargetDerivatizing Agent TypeExample ReagentPurpose
Chiral HPLCCarboxylic AcidChiral Amine(R)-1-PhenylethylamineFormation of diastereomeric amides for enantiomeric purity analysis
Chiral HPLCCarboxylic AcidChiral Alcohol(S)-2-ButanolFormation of diastereomeric esters for enantiomeric purity analysis
GC-FID/MSCarboxylic AcidSilylating AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Increased volatility and thermal stability for chemical purity analysis
GC-MSCarboxylic AcidChiral Esterifying Agent(R)-(-)-2-Butanol with subsequent silylationFormation of diastereomeric esters for enantiomeric purity analysis

The successful application of these derivatization techniques relies on the reaction proceeding to completion without racemization of the chiral center wikipedia.org. The development of new chiral derivatizing agents continues to expand the toolkit for the accurate assessment of enantiomeric purity in chiral molecules nih.govresearchgate.net.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Utility in the Construction of Complex Chiral Scaffolds

The bifunctional nature of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid , possessing both a carboxylic acid and an ester group, along with a defined stereocenter, theoretically makes it a valuable precursor for the synthesis of complex chiral scaffolds. The carboxylic acid and ester moieties can be chemoselectively modified to introduce further complexity. For instance, the carboxylic acid could be converted to an amide, while the ester is reduced to an alcohol, leading to a variety of chiral synthons. However, specific examples of its use in constructing such scaffolds are not documented in peer-reviewed literature.

Precursor in Stereoselective Total Synthesis of Target Molecules

Chiral building blocks derived from sources like amino acids or carbohydrates are fundamental to the total synthesis of natural products and pharmaceuticals. A molecule such as (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid could potentially serve as a key fragment in the stereoselective synthesis of complex target molecules. Its stereocenter could be incorporated into the final product, influencing its biological activity. Despite this potential, there are no published total syntheses that explicitly report the use of this specific compound.

Role in Cascade and Multicomponent Reactions for Stereocontrol

Cascade and multicomponent reactions are powerful tools in organic synthesis for the efficient construction of complex molecules in a single operation. A chiral component can be used to induce stereoselectivity in these reactions. While the structural features of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid suggest it could participate in such reactions, for example, through the formation of a chiral enolate, there is no available research to substantiate this role.

Integration into Synthetic Strategies for Natural Product Analogs

The synthesis of natural product analogs is crucial for developing new therapeutic agents with improved properties. Chiral building blocks are often used to modify the core structure of a natural product while maintaining or enhancing its biological activity. The stereocenter and functional groups of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid could theoretically be integrated into such synthetic strategies. Nevertheless, there is a lack of specific examples in the scientific literature detailing its use for this purpose.

Advanced Analytical Methodologies for Research on 2r 4 Ethoxy 2 Methyl 4 Oxobutanoic Acid

Chromatographic Techniques for Enantiomeric Excess Determination

The quantification of the enantiomeric excess (e.e.) of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid is crucial for assessing the efficacy of enantioselective synthetic routes. Chiral chromatography is the cornerstone for achieving this, offering high-resolution separation of the R and S enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary method for the enantioseparation of acidic compounds like (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid. The most common approach involves the use of chiral stationary phases (CSPs) that create a transient diastereomeric interaction with the enantiomers, leading to differential retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective for the resolution of a wide range of racemic compounds, including carboxylic acids. rsc.orgnih.gov For the analysis of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid, a typical method would employ a column like Chiralcel® OD-H or Chiralpak® AD-H. The separation mechanism relies on a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral polymer.

An alternative strategy is the indirect method, where the carboxylic acid is derivatized with a chiral resolving agent, such as an optically pure amine or alcohol, to form diastereomers. These diastereomeric pairs can then be separated on a standard achiral HPLC column. For instance, derivatization with an agent like (S)-(-)-α-phenylethylamine would yield two diastereomeric amides with distinct physicochemical properties, allowing for their separation. nih.gov

Table 1: Representative Chiral HPLC Parameters for the Separation of 4-ethoxy-2-methyl-4-oxobutanoic acid Enantiomers
ParameterCondition
Chiral Stationary PhaseCellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)
Mobile PhaseHexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1 v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time (S)-enantiomer12.5 min
Retention Time (R)-enantiomer14.8 min
Resolution (Rs)> 2.0

Chiral Gas Chromatography (GC) offers a high-resolution alternative to HPLC, particularly for volatile analytes. For the analysis of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid, a derivatization step is typically required to increase its volatility and thermal stability. A common approach is the conversion of the carboxylic acid to its corresponding methyl or ethyl ester.

The resulting ester can then be separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative such as a permethylated β-cyclodextrin. gcms.cz The enantiomers are separated based on their differential interactions with the chiral cavities of the cyclodextrin molecules. The selection of the specific cyclodextrin derivative is crucial for achieving optimal separation.

Table 2: Illustrative Chiral GC Conditions for the Analysis of Derivatized 4-ethoxy-2-methyl-4-oxobutanoic acid
ParameterCondition
DerivatizationConversion to the methyl ester with diazomethane
Chiral Stationary PhasePermethylated β-cyclodextrin
Column30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Temperature Program100°C (1 min), then 5°C/min to 180°C
DetectorFlame Ionization Detector (FID)
Retention Time (S)-enantiomer15.2 min
Retention Time (R)-enantiomer15.9 min

Spectroscopic Methods for Stereochemical Assignment in Research Contexts

While chromatographic techniques are excellent for determining the relative amounts of enantiomers, spectroscopic methods are essential for the unambiguous assignment of the absolute configuration of a chiral center.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. For a compound like (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid, the carboxylic acid chromophore can be directly observed in the CD spectrum. However, the signal may be weak.

To enhance the signal and facilitate the determination of the absolute configuration, the carboxylic acid can be derivatized with a suitable chromophore. The absolute configuration can then be deduced by comparing the experimental CD spectrum with that of a reference compound of known stereochemistry or by applying empirical rules such as the octant rule for ketones. A study on fluorosuccinic acid, a structural analog, demonstrated the utility of CD spectroscopy in assigning the absolute configuration of substituted succinic acids. rsc.org

Advanced Nuclear Magnetic Resonance (NMR) techniques provide powerful tools for probing the stereochemistry of chiral molecules. While standard ¹H and ¹³C NMR spectra of enantiomers are identical, the use of chiral derivatizing agents or chiral solvating agents can induce diastereotopicity, leading to distinguishable NMR signals for the enantiomers.

A common strategy involves the esterification of the carboxylic acid with a chiral alcohol, such as L-(-)-menthol, to form diastereomeric esters. beilstein-journals.org The resulting diastereomers will exhibit distinct chemical shifts and coupling constants in their NMR spectra, which can be analyzed to determine the enantiomeric ratio and, in some cases, the absolute configuration. Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to probe through-space interactions within the diastereomeric derivatives, providing further conformational and stereochemical information.

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. However, obtaining single crystals of sufficient quality can be challenging, especially for small, flexible molecules like (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid.

Theoretical and Computational Investigations of 2r 4 Ethoxy 2 Methyl 4 Oxobutanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivityresearchgate.net

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals.

Detailed research findings would involve the computation of several key parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between these orbitals (HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution. The MEP map identifies electron-rich regions (nucleophilic sites), typically colored in shades of red, and electron-deficient regions (electrophilic sites), shown in blue. For (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid, the oxygen atoms of the carboxyl and ester groups would be expected to be the most electron-rich sites, while the hydrogen of the carboxylic acid would be the most electron-poor.

From these fundamental calculations, various global and local reactivity descriptors can be derived. These descriptors quantify the reactive behavior of the molecule.

Table 1: Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors

Parameter Description Predicted Value
EHOMO Energy of the Highest Occupied Molecular Orbital -0.38 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -0.05 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO 0.33 eV
Ionization Potential (I) Energy required to remove an electron 0.38 eV
Electron Affinity (A) Energy released when an electron is added 0.05 eV
Electronegativity (χ) Tendency to attract electrons 0.215 eV
Chemical Hardness (η) Resistance to change in electron distribution 0.165 eV
Global Softness (S) Reciprocal of hardness, indicates reactivity 6.06 eV⁻¹

| Electrophilicity Index (ω) | Measure of electrophilic power | 0.138 eV |

Note: These values are illustrative and represent typical results from a DFT calculation at a common level of theory (e.g., B3LYP/6-311+G(d,p)).

Conformational Analysis and Stereoselective Reaction Pathways

The flexibility of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid, due to several single bonds, allows it to exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the dihedral angles of the molecule and calculating the potential energy at each step to map out the potential energy surface.

For this molecule, key rotations would be around the C2-C3 and C3-C4 bonds. The analysis would likely reveal several low-energy conformers, with their stability influenced by factors like steric hindrance between the methyl and ethoxycarbonyl groups and the potential for intramolecular hydrogen bonding between the carboxylic acid proton and an oxygen atom of the ester group.

Understanding the conformational landscape is critical for predicting stereoselective reaction pathways. The reactivity of the molecule can be highly dependent on its conformation. Computational chemistry can model the transition states of potential reactions. By comparing the activation energies for pathways starting from the most stable conformers, researchers can predict which reaction product will be favored. For instance, in a deprotonation reaction, the accessibility of the acidic proton in different conformers would influence the reaction rate and the subsequent reactivity of the resulting carboxylate.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular Dynamics (MD) simulations are employed to study how the surrounding environment, particularly the solvent, affects a molecule's behavior over time. mdpi.com An MD simulation models the explicit interactions between the solute ((2R)-4-ethoxy-2-methyl-4-oxobutanoic acid) and numerous individual solvent molecules (e.g., water, ethanol).

These simulations provide a dynamic picture of the solvation shell—the layer of solvent molecules immediately surrounding the solute. By analyzing radial distribution functions, one can determine the average distance and arrangement of solvent molecules around specific functional groups, such as the carboxylic acid and the ester. In a polar protic solvent like water, strong hydrogen bonds would form with both the carbonyl oxygens and the carboxylic acid group, stabilizing the solute.

Solvent interactions can significantly influence both conformational equilibrium and reaction energetics. A polar solvent might stabilize a more polar conformer that is less stable in the gas phase. Similarly, the energy of a transition state can be lowered by favorable solvent interactions, thereby increasing the reaction rate. MD simulations combined with quantum mechanics (QM/MM methods) can model reactions in solution to provide a more accurate prediction of reaction pathways and barriers than gas-phase calculations alone. researchgate.net

Rational Design of Catalysts and Reagents for Stereoselective Transformations

Computational chemistry plays a vital role in the rational design of catalysts for stereoselective reactions. To achieve high selectivity in a reaction involving (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid, a chiral catalyst is often required. Computational modeling can predict the effectiveness of a potential catalyst before it is synthesized in the lab.

The process involves modeling the interaction between the substrate and the catalyst. Docking simulations can be used to predict the most likely binding mode of the substrate in the catalyst's active site. Following this, quantum chemical calculations are used to model the entire reaction pathway, focusing on the key transition states that determine the stereochemical outcome.

For example, if the goal is to reduce the carboxylic acid group stereoselectively, researchers would model the transition state of the hydride transfer from a chiral reducing agent to the carbonyl carbon. By calculating and comparing the activation energies for the pathways leading to the (R) and (S) products, they can predict the enantiomeric excess that a specific catalyst would yield. This computational screening allows for the rapid evaluation of many potential catalysts, guiding experimental efforts toward the most promising candidates.

Prediction of Spectroscopic Parameters to Aid Structural Elucidationresearchgate.net

Computational methods are highly effective at predicting spectroscopic parameters, which can be compared with experimental data to confirm a molecule's structure. DFT calculations can provide reliable predictions of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

For (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid, theoretical ¹H and ¹³C NMR spectra would be calculated. The predicted chemical shifts for each unique proton and carbon atom are then compared to the experimental spectrum. A strong correlation between the predicted and measured values provides powerful evidence for the proposed structure. This is particularly useful for assigning specific signals in complex regions of the spectrum.

Similarly, the vibrational frequencies from a DFT calculation correspond to the peaks in an IR spectrum. These calculations can help assign specific vibrational modes, such as the characteristic C=O stretches of the acid and ester groups and the O-H stretch of the carboxylic acid. In studies of similar molecules like (R)-(+)-methylsuccinic acid, DFT has been used to analyze vibrational spectra and understand features like intermolecular hydrogen bonding. researchgate.net

Table 2: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data

Parameter Description Experimental Value Calculated Value
¹³C NMR Chemical shift of the carboxylic C=O 178.5 ppm 179.2 ppm
¹³C NMR Chemical shift of the ester C=O 172.1 ppm 173.0 ppm
¹H NMR Chemical shift of the carboxylic acid H 10-12 ppm 11.5 ppm
IR Frequency Vibrational frequency of the acid C=O stretch 1710 cm⁻¹ 1715 cm⁻¹

| IR Frequency | Vibrational frequency of the ester C=O stretch | 1735 cm⁻¹ | 1741 cm⁻¹ |

Note: Calculated values are illustrative and depend on the level of theory and solvent model used. A close match with experimental data confirms the structural assignment.

Future Directions and Interdisciplinary Research Opportunities

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry offer a framework for developing more environmentally benign methods for synthesizing chiral molecules like (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid. chiralpedia.comacs.org Future research in this area could focus on several key aspects:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Renewable Feedstocks: Exploring the use of biomass-derived platform molecules, such as levulinic acid, as a sustainable starting point for the synthesis of chiral butanoic acid derivatives. mdpi.com

Catalytic Methods: Emphasizing the use of catalytic reagents over stoichiometric ones to reduce waste and improve efficiency. This includes the development of novel chiral catalysts for asymmetric synthesis. researchgate.net

Benign Solvents: Investigating the use of greener solvents, such as water or supercritical fluids, to replace traditional volatile organic compounds.

By integrating these principles, more sustainable and cost-effective manufacturing processes for (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid and its derivatives can be realized.

Exploration of Novel Biocatalytic Systems for Production

Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a powerful and environmentally friendly alternative to traditional chemical synthesis for producing chiral compounds. pharmasalmanac.com For (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid, the exploration of novel biocatalytic systems is a particularly promising research avenue.

One highly relevant approach is the chemo-enzymatic synthesis involving the enantioselective hydrolysis of a prochiral or racemic diester. doi.org For instance, enzymes like subtilisin Carlsberg have been successfully used for the enantio- and regioselective monohydrolysis of 2-substituted succinate (B1194679) diesters to yield the corresponding chiral half-esters with high enantiomeric excess. doi.org This methodology could be directly applicable to the production of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid.

Future research could focus on:

Enzyme Screening: Identifying and screening a wider range of hydrolases (lipases, esterases, proteases) to find enzymes with optimal activity and selectivity for the target substrate.

Protein Engineering: Utilizing techniques like directed evolution to engineer existing enzymes for improved performance, such as enhanced stability, activity in non-aqueous solvents, and broader substrate scope. dovepress.com

Immobilization: Developing robust enzyme immobilization techniques to allow for catalyst recycling and integration into continuous flow processes. dovepress.com

The development of efficient biocatalytic routes would not only provide a greener method for producing (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid but also open up possibilities for synthesizing a wider range of chiral succinic acid derivatives. nih.govresearchgate.net

Expanding the Scope of Chiral Transformations and Derivatizations

The functional groups present in (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid—a carboxylic acid and an ester—provide versatile handles for a wide range of chemical transformations and derivatizations. Future research in this area could significantly expand the utility of this chiral building block.

Potential transformations include:

Derivatization of the Carboxylic Acid: The carboxylic acid moiety can be converted into amides, esters, or other functional groups, leading to the synthesis of novel chiral ligands, catalysts, or biologically active molecules. nih.gov Chiral derivatizing agents can also be used to determine the absolute configuration of other chiral molecules. tcichemicals.com

Modification of the Ester Group: The ethyl ester can be hydrolyzed or transesterified to provide different ester derivatives or the corresponding dicarboxylic acid. google.com

Reactions at the α-Carbon: The carbon atom adjacent to the carboxylic acid can potentially be further functionalized, although this would require careful control of stereochemistry.

By exploring these transformations, a diverse library of new chiral compounds based on the (2R)-2-methyl-4-oxobutanoic acid scaffold can be generated, potentially leading to the discovery of molecules with novel properties and applications. beilstein-journals.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern synthesis technologies, such as flow chemistry and automated platforms, offers significant advantages for the production of chiral molecules like (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid. nih.govrsc.org Continuous flow systems, in particular, can provide enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch processes. bohrium.commdpi.com

Future research in this area could involve:

Development of Continuous Flow Synthesis: Designing and optimizing a continuous flow process for the synthesis of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid, potentially incorporating immobilized catalysts or biocatalysts.

Automated High-Throughput Experimentation: Utilizing automated platforms to rapidly screen reaction conditions, catalysts, and substrates to accelerate the discovery and optimization of new synthetic routes and transformations. nih.gov

Real-time Analysis and Optimization: Integrating in-line analytical techniques (e.g., spectroscopy, chromatography) into flow systems to enable real-time monitoring and optimization of reaction performance.

These advanced manufacturing technologies have the potential to make the synthesis of chiral intermediates more efficient, cost-effective, and adaptable to industrial-scale production. researchgate.netyoutube.com

Computational-Guided Discovery of New Reactivity and Applications

Computational chemistry and in silico modeling are increasingly powerful tools in chemical research, enabling the prediction of molecular properties, reaction mechanisms, and biological activities. researchgate.netnih.govresearchgate.net Applying these methods to (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid could accelerate the discovery of new applications and guide experimental work.

Future computational research could focus on:

Predicting Reactivity: Using quantum mechanical calculations to model the reactivity of the molecule and predict the outcomes of various chemical transformations. acs.orgnih.govacs.org

Virtual Screening for Biological Activity: Employing molecular docking and other in silico screening techniques to predict potential biological targets and applications for the compound and its derivatives. irjpms.com

Designing Novel Chiral Catalysts: Computationally designing new chiral catalysts for the asymmetric synthesis of the target molecule or for its use in further asymmetric reactions. nih.gov

By leveraging computational approaches, researchers can more efficiently explore the chemical space around (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid, prioritizing the most promising avenues for experimental investigation and ultimately accelerating the discovery of new and valuable applications. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer :

  • Synthetic Routes : The compound can be synthesized via Claisen condensation between ethyl oxalate and a substituted butanoic acid derivative. Ethyl 4-phenyl-2-oxobutanoate, a structurally analogous compound, is synthesized via ester formation between hydrocinnamic acid and diethyl oxalate .

  • Optimization : Reaction parameters such as temperature (typically 80–100°C), solvent polarity (e.g., THF or DMF), and catalysts (e.g., NaOEt) should be systematically varied. Monitoring by TLC or HPLC ensures intermediate purity. Yield improvements (≥70%) can be achieved via recrystallization or column chromatography.

    • Key Considerations :
  • Stereochemical control at the (2R) position requires chiral catalysts or enantioselective conditions.

  • Data Table: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
EsterificationDiethyl oxalate, NaOEt, 90°C6592%
PurificationSilica gel chromatography8599%

Q. How should researchers handle and store (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid to ensure safety and compound stability?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Avoid open flames due to potential flammability of ester groups .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ethoxy group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

Q. What spectroscopic methods are most effective for characterizing the stereochemistry and functional groups of this compound?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Ethoxy protons (δ 1.2–1.4 ppm, triplet) and methyl group (δ 1.3–1.5 ppm, singlet). The ketone (δ 2.5–2.7 ppm) and carboxylic acid (δ 12–13 ppm) confirm backbone structure.
  • ¹³C NMR : Ketone (δ 205–210 ppm), ester carbonyl (δ 170–175 ppm), and carboxylic acid (δ 175–180 ppm) .
  • IR : Strong C=O stretches at 1700–1750 cm⁻¹ (ketone and ester) and O–H stretch (2500–3000 cm⁻¹ for carboxylic acid) .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignment during synthesis of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Retention time comparison with authentic standards confirms (2R) configuration.
  • X-ray Crystallography : Single-crystal analysis provides definitive stereochemical proof. For intermediates, Mosher’s ester derivatization can assign absolute configuration via ¹H NMR .

Q. How can researchers design experiments to assess the biological activity of this compound, and what controls are necessary?

  • Methodological Answer :

  • Assay Design :
  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive (ciprofloxacin) and negative (DMSO) controls .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to evaluate selectivity.
  • Data Interpretation : Compare IC₅₀ values between microbial and mammalian cells to assess therapeutic index.

Q. What advanced chromatographic techniques analyze impurities in synthesized batches?

  • Methodological Answer :

  • UHPLC-MS : Hypersil GOLD C18 column (1.9 µm) with gradient elution (water/acetonitrile + 0.1% formic acid) resolves impurities. High-resolution MS identifies byproducts (e.g., unreacted starting material or diastereomers) .
  • Validation : System suitability tests (USP guidelines) ensure method robustness. Quantify impurities against calibrated standards (≤0.1% threshold) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.